molecular formula C21H19FO5 B11153270 methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11153270
M. Wt: 370.4 g/mol
InChI Key: SATYACRIILXQET-UHFFFAOYSA-N
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Description

Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative with a 4-fluorobenzyl ether substituent at the 7-position of the coumarin core. Coumarins are widely studied for their diverse biological activities, including enzyme inhibition and anticancer properties. This compound features a methyl ester group at the 3-position and methyl substituents at the 4- and 8-positions, which enhance lipophilicity and stability. The 4-fluorobenzyl group introduces electronic and steric effects that modulate interactions with biological targets, such as anion exchangers (e.g., SLC26A3) or tumor-associated carbonic anhydrases .

Properties

Molecular Formula

C21H19FO5

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 2-[7-[(4-fluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H19FO5/c1-12-16-8-9-18(26-11-14-4-6-15(22)7-5-14)13(2)20(16)27-21(24)17(12)10-19(23)25-3/h4-9H,10-11H2,1-3H3

InChI Key

SATYACRIILXQET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or interact with receptors in the nervous system to exert its effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., bromo, fluoro) at the benzyl position generally yield higher synthetic efficiency due to enhanced electrophilicity of the benzyl bromide precursor .
  • Bulkier Substituents (e.g., biphenyl in EMAC10163g) reduce yields (73.9%) compared to simpler benzyl groups, likely due to steric hindrance .

Physicochemical Properties

The 4-fluorobenzyl group contributes to a molecular weight of ~386.83 g/mol (calculated), slightly lower than the 3-chloro analog (386.83 g/mol) . However, melting points for fluorinated derivatives (e.g., EMAC10163h: 188–190°C) are higher than those with methoxy groups (EMAC10163k: 157–160°C), suggesting stronger intermolecular interactions in crystalline states .

Enzyme Inhibition

  • SLC26A3 Anion Exchanger Inhibition : Fluorinated coumarins exhibit potent inhibition of intestinal anion transporters, critical for anti-absorptive therapy of constipation. The 4-fluorobenzyl group may optimize hydrophobic interactions with the target’s binding pocket compared to bulkier substituents .
  • Carbonic Anhydrase Inhibition : Derivatives like EMAC10163h (2,4-difluorophenyl) show selectivity for tumor-associated isoforms (e.g., CA IX/XII), where fluorine’s inductive effects enhance binding to zinc-containing active sites .

Structure-Activity Relationships (SAR)

  • Fluorine Position : The 4-fluorobenzyl isomer likely offers better target affinity than 3-fluoro () due to optimal alignment with hydrophobic residues in enzyme pockets.
  • Methoxy vs. Halogen : Methoxy groups (e.g., EMAC10163k) reduce activity compared to halogenated analogs, as seen in lower inhibition constants (Ki) for fluorinated compounds .

Biological Activity

Methyl {7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a compound belonging to the class of coumarin derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H18ClFO5C_{21}H_{18}ClFO_5, with a molecular weight of 404.8 g/mol. The structural features include a chromen-2-one core modified by a fluorobenzyl ether group and an acetate moiety.

PropertyValue
Molecular FormulaC21H18ClFO5
Molecular Weight404.8 g/mol
IUPAC NameMethyl 2-[7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
InChI KeyPTENYTUKDZFTGV-UHFFFAOYSA-N

This compound exhibits various biological activities through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that lead to physiological changes.
  • Gene Expression Regulation : The compound influences the expression of genes associated with various biological functions.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation in various experimental models. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory effects.

Anticancer Effects

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The proposed mechanism includes induction of apoptosis and cell cycle arrest.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
7-[ (2-chloro-6-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-oneSimilar chromenone coreDifferent substituents affecting biological activity
6-chloro-{7-[ (4-fluorobenzyl)oxy]} -4-methyl - 2H-chromen - 2-oneVariation in halogen and methyl groupsDistinct biological profiles due to structural differences
Ethyl 2-(4-methyl - 2 - oxo - 2H - chromen - 7 - yloxy) acetateContains an ethyl instead of methyl groupVariations in solubility and reactivity

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methyl {7-[ (4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}acetate against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
  • Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Assay : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

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